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molecular formula C6H4F2N2O2 B1646942 Methyl 3,6-difluoropyrazine-2-carboxylate CAS No. 356783-26-1

Methyl 3,6-difluoropyrazine-2-carboxylate

Cat. No. B1646942
M. Wt: 174.1 g/mol
InChI Key: CKZOKSMLAGXOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800629B2

Procedure details

In 3.0 mL of N,N-dimethylformamide was dissolved 0.3 g of methyl 3,6-difluoro-2-pyrazinecarboxylate. After adding 0.16 g of sodium acetate at an ice-cooled temperature, the mixture thus obtained was stirred at 50° C. for 2.5 hours. The reaction mixture was poured into a mixture of 50 mL of ethyl acetate and 30 mL of water, and the organic layer was separated. The remaining aqueous phase was extracted with three 25 mL portions of ethyl acetate. The organic layers were united, washed successively with 15 mL of water and 15 ml of saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by silica gel chromatography [eluent: n-hexane:ethyl acetate=1:2] to obtain 0.03 g of methyl 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarboxylate as a colorless solid product.
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([F:8])=[CH:6][N:7]=1.C([O-])(=[O:15])C.[Na+].C(OCC)(=O)C.O>CN(C)C=O>[F:8][C:5]1[N:4]=[C:3]([C:9]([O:11][CH3:12])=[O:10])[C:2](=[O:15])[NH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
FC=1C(=NC(=CN1)F)C(=O)OC
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled temperature
CUSTOM
Type
CUSTOM
Details
the mixture thus obtained
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous phase was extracted with three 25 mL portions of ethyl acetate
WASH
Type
WASH
Details
washed successively with 15 mL of water and 15 ml of saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography [eluent: n-hexane:ethyl acetate=1:2]

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=CNC(C(=N1)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.03 g
YIELD: CALCULATEDPERCENTYIELD 10.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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